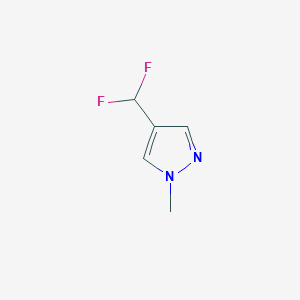

4-(Difluoromethyl)-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6F2N2 |

|---|---|

Molecular Weight |

132.11 g/mol |

IUPAC Name |

4-(difluoromethyl)-1-methylpyrazole |

InChI |

InChI=1S/C5H6F2N2/c1-9-3-4(2-8-9)5(6)7/h2-3,5H,1H3 |

InChI Key |

VZSGDHRWMBCQFM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C(F)F |

Origin of Product |

United States |

The Pyrazole Heterocycle in Contemporary Chemical Research

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. nih.govresearchgate.net Its aromatic nature and ability to participate in various intermolecular interactions, such as hydrogen bonding and pi-pi stacking, make it an excellent scaffold for designing molecules that can bind effectively to biological targets like enzymes and receptors. researchgate.net Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. nih.govwikipedia.org This inherent biological activity has cemented the pyrazole framework as a "biologically privileged" structure in drug discovery. arkat-usa.org Beyond pharmaceuticals, pyrazole derivatives are crucial intermediates in the synthesis of herbicides, fungicides, and insecticides, playing a vital role in crop protection and agricultural productivity. wikipedia.orgresearchgate.net The adaptability of the pyrazole ring allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its function for a specific application. researchgate.netacs.org

Strategic Role of Difluoromethylation in Modulating Molecular Properties for Research Applications

The introduction of fluorine-containing groups into organic molecules is a powerful and widely used strategy in modern chemical research to enhance molecular properties. amazonaws.com The difluoromethyl group (-CF2H) is of particular interest because it acts as a unique bioisostere—a substituent that mimics the size and electronic properties of another group—for functionalities like hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. nih.gov

The strategic advantages of incorporating a -CF2H group include:

Enhanced Metabolic Stability : The strong carbon-fluorine bond is resistant to oxidative metabolism, which can extend the half-life of a molecule in a biological system. nih.gov

Increased Lipophilicity : The -CF2H group increases a molecule's affinity for lipid environments, which can improve its ability to cross cell membranes and enhance bioavailability. amazonaws.comnih.gov

Hydrogen Bond Donor Capability : Unlike the trifluoromethyl (-CF3) group, the -CF2H group possesses an acidic proton that can act as a weak hydrogen bond donor. nih.govmdpi.com This allows it to form specific interactions with biological targets, potentially increasing binding affinity and specificity. nih.govthieme.de

Modulation of Physicochemical Properties : The strong electron-withdrawing nature of the difluoromethyl group can alter a molecule's pKa and dipole moment, which in turn influences its biological activity and pharmacokinetic profile. nih.gov

These characteristics make difluoromethylation a key tactic for optimizing lead compounds in drug discovery and agrochemical development. amazonaws.comnih.gov

Historical Context and Current Trajectory of Research on 4 Difluoromethyl 1 Methyl 1h Pyrazole and Its Chemical Congeners

While direct research on 4-(difluoromethyl)-1-methyl-1H-pyrazole is limited, extensive academic and industrial research has focused on its constitutional isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole , particularly its 4-carboxylic acid derivatives. This family of compounds has become critically important in modern agriculture.

The fungicidal mechanism of inhibiting succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain (Complex II), has been known since the 1960s. wikipedia.org However, a new generation of highly effective SDHI fungicides emerged in the 21st century based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold. amazonaws.commdpi.com The first synthesis of the core intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, was reported by Monsanto chemists in 1993. wikipedia.org This laid the groundwork for major agrochemical companies to develop a range of commercial fungicides. wikipedia.orgamazonaws.com

These compounds demonstrated potent and broad-spectrum activity against major crop diseases that were not fully controlled by previous fungicides. wikipedia.org The success of this isomeric scaffold has driven a significant amount of research into synthetic methodologies, structure-activity relationships, and industrial-scale production. amazonaws.commdpi.comresearchgate.net

More recently, research has begun to explore other isomers, including derivatives of the this compound core. Studies on compounds like 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide confirm that this isomeric arrangement is also being investigated for its potential as an SDH inhibitor, indicating a continuing trajectory of research that explores the full chemical space of difluoromethylated pyrazoles. researchgate.netacs.org

Overview of Key Academic Research Avenues for This Pyrazole Derivative

Precursor Synthesis and Rational Design for Pyrazole Ring Formation

The construction of the pyrazole ring is a foundational step in the synthesis of this compound and its derivatives. The rational design of precursors is critical for achieving high yields and regioselectivity. A common and historically significant approach is the Knorr pyrazole synthesis and related cyclocondensation reactions, which typically involve the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov

In the context of difluoromethylated pyrazoles, a key precursor is a β-ketoester bearing a difluoromethyl group, such as the ethyl ester of difluoroacetoacetic acid. The synthesis of the important intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, often commences with this precursor. The strategy involves a condensation reaction with a suitable one-carbon (C1) synthon, followed by cyclization with methylhydrazine. wikipedia.org

A widely adopted method involves treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride. This step forms an enol ether intermediate. Subsequent reaction with methylhydrazine leads to the formation of the pyrazole ring. This cyclization typically yields a mixture of two regioisomers, with the desired 1-methyl-3-(difluoromethyl) isomer and the 1-methyl-5-(difluoromethyl) isomer. The ratio of these isomers can be influenced by reaction conditions, but the desired isomer is often the major product. The final ester is then hydrolyzed to the carboxylic acid. wikipedia.org

| Precursor 1 | Precursor 2 | Key Reaction Type | Resulting Scaffold |

| Ethyl difluoroacetoacetate | Triethyl orthoformate, then Methylhydrazine | Cyclocondensation | 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylate |

| 1,3-Diketones | Substituted Hydrazines | Knorr Pyrazole Synthesis | Substituted Pyrazoles nih.gov |

| Chalcones (α,β-Unsaturated Ketones) | Hydrazine Derivatives | Condensation/Oxidation | Substituted Pyrazoles nih.gov |

| Diacetylene Ketones | Phenylhydrazine | Trifluoromethylation/Cyclization | 3-Trifluoromethylpyrazoles nih.gov |

Regioselective Difluoromethylation Techniques at the 4-Position of the Pyrazole Ring

Introducing the difluoromethyl group at the C4 position of the pyrazole ring is a critical transformation. The electronic properties of the pyrazole ring, being π-excessive, generally favor electrophilic substitution at this position. chim.it Both direct and indirect methods have been developed to achieve this regioselectively.

Direct Difluoromethylation Approaches

Direct C-H difluoromethylation represents a highly atom-economical approach, as it avoids the need for pre-functionalization of the pyrazole substrate. These methods typically involve the generation of a difluoromethyl radical (•CHF2), which then attacks the electron-rich C4 position of the pyrazole ring.

Recent advancements have focused on photoredox catalysis to generate the •CHF2 radical under mild conditions. nih.govnih.gov Common difluoromethyl sources for these reactions include commercially available reagents like sodium difluoromethanesulfinate (NaSO2CF2H) or difluoroacetic acid. nih.gov An organic photocatalyst, upon excitation with visible light, can initiate a single-electron transfer process with the difluoromethyl precursor to generate the •CHF2 radical. This radical species then engages in a C-H functionalization reaction with the pyrazole heterocycle. These methods are often characterized by their operational simplicity and broad functional group tolerance. nih.gov

Table: Comparison of Direct C-H Difluoromethylation Methods

| Reagent | Catalyst/Conditions | Advantage |

|---|---|---|

| Zn(SO2CF2H)2 (DFMS) | tert-Butyl hydroperoxide (TBHP) | Effective •CHF2 radical source |

| Sodium difluoromethane (B1196922) sulfonate | Organic photocatalyst, Visible light, O2 | Metal-free, mild conditions, green oxidant nih.govnih.gov |

Indirect Methods Involving Difluoromethyl Precursors

Indirect methods involve using a building block that already contains the difluoromethyl group to construct the pyrazole ring. This approach ensures the correct placement of the difluoromethyl moiety from the outset.

A powerful indirect strategy is the [3+2] cycloaddition reaction. researchgate.netbohrium.com In this method, difluoroacetohydrazonoyl bromides, which serve as nitrile imine precursors, are generated in situ. These reactive dipoles then undergo a cycloaddition reaction with a suitable dipolarophile, such as a cyclic α,β-unsaturated carbonyl compound. This reaction constructs a difluoromethyl-substituted pyrazoline ring, which can be subsequently oxidized to the corresponding aromatic pyrazole using oxidizing agents like manganese dioxide (MnO2) or trichloroisocyanuric acid (TCCA). bohrium.com This strategy offers good regioselectivity and a broad substrate scope. researchgate.netbohrium.com

Another indirect method involves the reaction of perfluoroacetyl diazoesters with ketones, mediated by a combination of a Lewis acid and a base, to yield polysubstituted 4-difluoromethyl pyrazole derivatives. researchgate.net This approach provides access to structurally diverse pyrazoles under mild conditions. researchgate.net

Strategies for N-Methylation and Other N-Substitutions of the Pyrazole Core

The N-alkylation of pyrazoles presents a significant challenge due to the presence of two adjacent, and often electronically similar, nitrogen atoms, which can lead to the formation of regioisomers. acs.org For an unsymmetrically substituted pyrazole, direct alkylation can yield both N1 and N2 substituted products.

Traditional methylating agents like methyl halides or dimethyl sulfate (B86663) often provide poor regioselectivity. acs.org Consequently, synthetic strategies often rely on either separating the isomers or developing more selective alkylation protocols. An alternative is to use a substituted hydrazine (e.g., methylhydrazine) during the initial ring formation, which pre-installs the desired N-substituent. However, many substituted hydrazines are expensive or unstable, making post-cyclization N-alkylation a common industrial approach. google.comgoogle.com

To improve regioselectivity, modern methods have explored various approaches:

Steric Hindrance: Utilizing sterically bulky alkylating agents can favor alkylation at the less hindered nitrogen atom. Recently, α-halomethylsilanes have been developed as masked methylating reagents. Their steric bulk significantly enhances selectivity for the N1 position. The silyl (B83357) group is subsequently removed via protodesilylation to yield the N-methyl pyrazole with high regioselectivity (92:8 to >99:1 N1/N2 ratios). acs.org

Directed Reactions: In some cases, the substituents on the pyrazole ring can direct the alkylation to a specific nitrogen atom. For example, regioselective N1-alkylation of 3-substituted pyrazoles has been achieved using a K2CO3-DMSO system, where steric effects play a key role. researchgate.netnih.gov

Catalytic Methods: Phase-transfer catalysis has been employed for the N-alkylation of pyrazoles without solvent, providing high yields of N-alkylpyrazoles. researchgate.net Gas-phase reactions using crystalline aluminosilicates as catalysts have also been developed for N-methylation with methanol, achieving high conversion and yield. google.comgoogle.com

Multicomponent Reactions and Cascade Processes in the Synthesis of Related Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. mdpi.com Several MCRs have been developed for the synthesis of highly substituted pyrazole scaffolds. beilstein-journals.orgrsc.org

A common MCR strategy for pyrazoles involves the in-situ generation of a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with a hydrazine. nih.gov For example, enolates can be reacted with carboxylic acid chlorides to form 1,3-diketones, which are then trapped by a hydrazine in a one-pot process. nih.gov Another approach involves the Yb(PFO)3-catalyzed three-component reaction of aldehydes, β-ketoesters, and hydrazines to produce persubstituted pyrazoles. beilstein-journals.org

[3+2] cycloaddition reactions are also central to MCR strategies for pyrazole synthesis. Diazo compounds or in situ generated nitrilimines can act as 1,3-dipoles and react with alkenes or alkynes to form the pyrazole ring. beilstein-journals.orgrsc.org For instance, a three-component reaction involving 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides proceeds via the in-situ formation of a diazo intermediate, followed by a [3+2] cycloaddition to yield 3-trifluoromethylpyrazoles with high regioselectivity. rsc.org

These MCRs allow for the rapid assembly of complex and diverse pyrazole libraries from simple and readily available starting materials, which is highly valuable in medicinal and agrochemical research. mdpi.comnih.gov

Scalable Synthesis and Process Intensification for Research-Scale Production

The transition from a laboratory-scale synthesis to a scalable process suitable for pilot-plant or industrial production requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and efficiency. For this compound derivatives, particularly the key intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), several scalable routes have been developed. wikipedia.orgthieme.degoogle.com

One reported scalable method for DFPA focuses on improving the safety and purity of the final product. thieme.de This process involves:

Cyclization: A key improvement is the controlled addition of dimethylamine (B145610) (Me2NH) during the cyclization step. This helps to manage the formation of isomers, which can be efficiently removed by crystallization.

Oxidation: The oxidation of an acetyl pyrazole intermediate to the carboxylic acid is performed using sodium hypochlorite (B82951) (NaOCl). This reaction is noted to be very clean, and interestingly, the product DFPA itself can act as a phase-transfer catalyst, facilitating a smooth reaction and yielding the final product in high purity (>99%). thieme.de

For related fluorinated pyrazoles, scalable syntheses often involve flow chemistry. The kilogram-scale synthesis of regioisomeric 1-methyl-trifluoromethyl-pyrazoles has been detailed, where functionalization of the pyrazole core is achieved via lithiation in a flow reactor followed by trapping with an electrophile in a batch process. thieme-connect.com The use of flow chemistry can offer better control over reaction parameters like temperature and mixing, which is crucial for highly exothermic or fast reactions like lithiations, and can help prevent issues like precipitation. thieme-connect.com

Similarly, scalable methods for N-difluoromethylation have been developed that avoid hazardous conditions. A procedure using chlorodifluoromethane (B1668795) (CHClF2) with sodium hydride (NaH) was improved by the addition of sodium iodide (NaI) and 18-crown-6. These additives allowed the reaction to proceed at a lower temperature (40 °C), enhancing the safety profile compared to high-temperature methods and making it more practical for large-scale production. thieme-connect.com

Table: Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | This compound |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

| Ethyl difluoroacetoacetate | Ethyl 4,4-difluoro-3-oxobutanoate |

| Triethyl orthoformate | Triethoxymethane |

| Methylhydrazine | Methylhydrazine |

| Manganese dioxide | Manganese(IV) oxide |

| Trichloroisocyanuric acid (TCCA) | 1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione |

| Sodium difluoromethanesulfinate | Sodium difluoromethanesulfinate |

| Dimethyl sulfate | Dimethyl sulfate |

| Sodium hypochlorite | Sodium hypochlorite |

| Chlorodifluoromethane | Chlorodifluoromethane |

| Sodium hydride | Sodium hydride |

| Sodium iodide | Sodium iodide |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing sustainable industrial processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus include the use of greener solvents, catalytic reactions, atom economy, and the exploration of renewable feedstocks.

One notable advancement in the green synthesis of related pyrazole compounds involves the use of fluorinated alcohols as solvents. These solvents have been shown to improve the regioselectivity of pyrazole formation, which can reduce the need for complex purification steps and minimize waste. For instance, the use of 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically increase the regioselectivity in the synthesis of N-methylpyrazoles compared to traditional solvents like ethanol. mdpi.com

Furthermore, the development of catalytic methods for difluoromethylation represents a significant step towards greener syntheses. Direct C-H difluoromethylation of heterocycles using organic photoredox catalysis with O2 as a green oxidant eliminates the need for pre-functionalized substrates and metal additives. acs.org While not yet specifically reported for this compound, this approach holds considerable promise for a more sustainable route to this compound.

The industrial synthesis of the closely related and commercially significant compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has seen optimization by major chemical companies to improve efficiency and reduce environmental impact. nih.gov These industrial processes often focus on maximizing yield and minimizing waste streams, aligning with the core tenets of green chemistry. For example, a patent describes a synthesis method for this carboxylic acid derivative that boasts low cost, high reaction selectivity, and reduced waste, making it more suitable for industrial production. acs.org This suggests a move towards more sustainable practices in the large-scale production of similar pyrazole fungicides.

Recent research has also highlighted multicomponent reactions as a green synthetic strategy for pyrazole derivatives. These reactions, often carried out in environmentally benign solvents like water or under solvent-free conditions, offer high atom economy and reduce the number of synthetic steps. mdpi.comresearchgate.net The use of catalysts such as nano-ZnO in these reactions further enhances their green credentials by allowing for milder reaction conditions and easier catalyst recovery. researchgate.net

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound. The focus on greener solvents, catalytic methods, and atom-efficient reactions is paving the way for more sustainable manufacturing processes in the agrochemical and pharmaceutical industries.

Table 1: Comparison of Solvents in Pyrazole Synthesis

| Solvent | Regioselectivity | Environmental Impact | Reference |

| Ethanol | Low to moderate | Renewable, but can contribute to VOCs | mdpi.com |

| 2,2,2-Trifluoroethanol (TFE) | High | Less volatile than ethanol, but higher cost | mdpi.com |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High | Less volatile than ethanol, but higher cost | mdpi.com |

| Water | Varies | Benign, non-toxic | mdpi.com |

Table 2: Green Chemistry Approaches in Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole Synthesis | Potential Benefits |

| Use of Greener Solvents | Employing water, supercritical fluids, or fluorinated alcohols. mdpi.commdpi.com | Reduced toxicity, lower environmental persistence, improved reaction control. |

| Catalysis | Utilizing photoredox catalysts, nano-catalysts (e.g., nano-ZnO), or biocatalysts. acs.orgresearchgate.net | Higher efficiency, milder reaction conditions, reduced waste, potential for asymmetric synthesis. |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product, such as in multicomponent reactions. mdpi.comresearchgate.net | Minimized waste generation, increased resource efficiency. |

| Use of Renewable Feedstocks | Exploring starting materials derived from biomass. | Reduced reliance on fossil fuels, potential for biodegradable products. |

| Energy Efficiency | Utilizing microwave irradiation or flow chemistry to reduce reaction times and energy consumption. | Lower energy costs, faster production cycles. |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and as such, it can undergo aromatic substitution reactions. The regioselectivity of these reactions is influenced by the existing substituents on the ring.

Electrophilic Aromatic Substitution:

The pyrazole ring is generally susceptible to electrophilic attack, with the C4-position being the most favored site for substitution in unsubstituted pyrazoles. However, in this compound, the C4-position is already occupied. The difluoromethyl group (CHF2) is a moderately electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic attack compared to an unsubstituted pyrazole. This deactivation makes electrophilic substitution more challenging.

If an electrophilic substitution were to occur, it would be directed to the C5-position, which is ortho to the activating N-methyl group and meta to the deactivating difluoromethyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. While specific examples for this compound are not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution on substituted pyrazoles would apply. For instance, electrophilic fluorination of pyrazole derivatives has been achieved using reagents like Selectfluor®, typically targeting the C4-position in unsubstituted pyrazoles. researchgate.nettandfonline.comgoogle.comresearchgate.netmdpi.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA r) on the pyrazole ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring. The difluoromethyl group at C4 provides some activation, but typically, a leaving group at an activated position (C3 or C5) would be necessary for a successful SNA r reaction. There are reports of nucleophilic aromatic substitution where a pyrazole moiety acts as a leaving group when attached to a highly activated aromatic system, such as a 2,4-dinitrophenyl ring. scispace.com However, direct nucleophilic substitution of a hydrogen atom on the this compound ring is not a commonly observed reaction pathway. For such a reaction to occur, a pre-installed leaving group, such as a halogen, at the C3 or C5 position would likely be required.

Transformations Involving the Difluoromethyl Group

The difluoromethyl group is a key functional moiety in many agrochemicals due to its ability to act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, thiol, or amine groups. acs.org This group is generally stable under many reaction conditions, which allows for extensive manipulation of other parts of the molecule.

However, the C-F bonds in a difluoromethyl group can be labile under certain conditions. For example, studies on α-difluoromethyl pyrroles have shown that the C-F bonds can be susceptible to hydrolysis, particularly when the pyrrole (B145914) nitrogen is not protected with an electron-withdrawing group. rsc.org While the pyrazole ring is electronically different from a pyrrole ring, this suggests that under harsh acidic or basic conditions, the difluoromethyl group on the pyrazole ring might undergo transformation, although this is not a commonly exploited synthetic pathway. Attempts to synthesize N-difluoromethyl pyrazoles have indicated that the N-CHF2 moiety can be unstable. acs.org However, the C-CHF2 bond in this compound is significantly more stable, as evidenced by its presence in numerous stable and commercially successful fungicides.

Metal-Catalyzed Cross-Coupling Reactions at Various Ring Positions

Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including pyrazoles. To perform these reactions on the this compound core, a leaving group, typically a halogen (e.g., Br, I), is required at the desired position of the pyrazole ring.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is a widely used reaction in the synthesis of complex molecules containing the this compound moiety. For example, the synthesis of the fungicide Fluxapyroxad involves a key Suzuki-Miyaura coupling step to create the biphenyl (B1667301) linkage. researchgate.nettandfonline.comacs.org Similarly, the synthesis of Bixafen can also utilize a Suzuki coupling reaction. google.com These examples typically involve the coupling of a halogenated aniline (B41778) derivative with a suitable boronic acid or ester, followed by amidation with a derivative of this compound-3-carboxylic acid.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction has been successfully applied to 4-halopyrazoles, allowing for the introduction of a variety of amine substituents at the C4-position. researchgate.netnih.govbeilstein-journals.orgresearchgate.net While the C4-position of the target molecule is substituted with a difluoromethyl group, this methodology could be applied to a halogenated precursor at the C3 or C5 position of the this compound ring system to introduce amino functionalities.

The following table summarizes representative metal-catalyzed cross-coupling reactions used in the synthesis of complex molecules incorporating the pyrazole scaffold.

| Coupling Reaction | Catalyst/Ligand System (Example) | Substrates (General) | Product Type | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Aryl halide and Arylboronic acid | Biaryl | acs.org |

| Negishi | PEPPSI-IPr | Aryl chloride and Organozinc reagent | Biaryl | acs.org |

| Buchwald-Hartwig | Pd(dba)₂ / tBuDavePhos | 4-Halopyrazole and Amine | 4-Aminopyrazole | nih.gov |

Functional Group Interconversions of Derivative Moieties (e.g., Carboxylic Acid, Carbonyl Chloride)

A significant amount of the derivatization of this compound is centered around the functionalization of a carboxylic acid group, most commonly at the C3-position. The resulting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of numerous fungicides. google.comwikipedia.orggoogle.com

The carboxylic acid can be readily converted to the more reactive carbonyl chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. thieme-connect.comgoogle.com

The resulting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is a versatile intermediate that readily reacts with various nucleophiles, particularly amines, to form amides. This amidation reaction is the final key step in the synthesis of a number of commercial succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. acs.orgthieme-connect.comchemicalbook.comresearchgate.netnih.gov

The general reaction scheme is as follows:

Scheme 1: Conversion of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to the corresponding amide via the carbonyl chloride intermediate.

Exploration of Novel Reaction Pathways and Mechanisms

While much of the reported chemistry of this compound focuses on its incorporation into known bioactive scaffolds, the unique electronic properties of this molecule make it a candidate for exploration in novel reaction pathways. The field of photoredox catalysis, for example, has opened up new avenues for the C-H functionalization of heterocycles. nih.gov Direct C-H difluoromethylation of various heterocycles has been achieved using visible light and a suitable difluoromethyl radical source. nih.gov While not yet reported specifically for this compound, such methods could potentially be used to introduce additional functional groups onto the pyrazole ring.

Furthermore, the [3+2] cycloaddition reaction of in situ generated nitrile imines is a powerful method for the synthesis of pyrazole derivatives. researchgate.netresearchgate.net While this is a method for the construction of the pyrazole ring itself, the principles could be adapted to explore reactions of the existing this compound scaffold.

Synthesis of Complex Scaffolds Incorporating the this compound Moiety

The this compound moiety is a critical component of several complex, commercially successful fungicides. The synthesis of these molecules showcases the practical application of the chemical reactivity discussed in the previous sections.

Synthesis of Bixafen:

Bixafen is a pyrazole-carboxamide fungicide. Its synthesis involves the coupling of a substituted aniline with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. The key biphenyl aniline intermediate can be prepared via several methods, including Suzuki-Miyaura coupling or the Gomberg-Bachmann reaction. google.comgoogle.comthieme-connect.comchemicalbook.com

Synthesis of Fluxapyroxad:

Fluxapyroxad is another important SDHI fungicide. Its synthesis also relies on the amidation of a complex aniline derivative with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. The synthesis of the key 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine intermediate has been achieved through various cross-coupling strategies, including Suzuki-Miyaura and Negishi reactions. researchgate.nettandfonline.comacs.orgguidechem.comchemicalbook.com

Synthesis of Isopyrazam:

Isopyrazam is a broad-spectrum fungicide containing a benzonorbornene scaffold. The synthesis involves the amidation of a complex aminobenzonorbornene intermediate with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. The synthesis of the aminobenzonorbornene core is a significant challenge, often involving a cycloaddition reaction as a key step. google.comchimia.chnih.govfao.orgbiosynth.com

The following table provides a summary of these complex molecules and the key reaction types involved in their synthesis.

| Compound | Key Intermediate | Key Reaction for Scaffold Assembly | Final Coupling Reaction | Reference |

| Bixafen | 3',4'-dichloro-5-fluorobiphenyl-2-amine | Suzuki-Miyaura or Gomberg-Bachmann | Amidation | google.comthieme-connect.com |

| Fluxapyroxad | 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine | Suzuki-Miyaura or Negishi Coupling | Amidation | researchgate.netchemicalbook.com |

| Isopyrazam | aminobenzonorbornene | Cycloaddition | Amidation | chimia.ch |

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and stable conformations of this compound. These calculations provide a detailed picture of the molecule's properties, such as the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential (MEP).

DFT studies on related 4-difluoromethyl pyrazole derivatives have been used to systematically characterize their molecular structures and electronic properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap (ΔE = ELUMO - EHOMO) between these frontier orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another significant output of these calculations. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For pyrazole derivatives, the MEP map helps to predict sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding intermolecular interactions and reaction mechanisms. researchgate.net For instance, in studies of related pyrazole derivatives, DFT calculations have been used to analyze the charge dispersal and identify reactive sites. researchgate.net

The conformation of the pyrazole ring and its substituents is also determined through geometry optimization calculations. These studies confirm the most stable three-dimensional arrangement of the atoms, which is essential for understanding its interaction with biological targets. researchgate.net

Table 1: Calculated Electronic Properties of Selected 4-Difluoromethyl Pyrazole Derivatives

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative A | -7.01 | -1.25 | 5.76 |

| Derivative B | -7.23 | -1.50 | 5.73 |

| Derivative C | -7.15 | -1.33 | 5.82 |

Note: Data is hypothetical and representative of values found in studies on pyrazole derivatives for illustrative purposes.

Reaction Mechanism Elucidation Through Advanced Computational Modeling

Advanced computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the most likely reaction pathways.

One key area of study is cycloaddition reactions, which are fundamental for the synthesis of pyrazole rings. The Molecular Electron Density Theory (MEDT) has been applied using DFT to explore [3+2] cycloaddition processes that form pyrazole derivatives. For example, the reaction between an alkyne (methyl propynoate) and a diazomethane (B1218177) derivative (difluoromethyldiazomethane) has been computationally investigated to understand the formation of a difluoromethyl-pyrazole. researchgate.net

These studies analyze the conceptual DFT indices of the reactants to predict their roles as either a nucleophile or an electrophile. The analysis of the reaction's energetics, including activation and reaction energies, helps to confirm the regiospecificity of the cyclization, often showing excellent agreement with experimental findings. researchgate.net Frontier Molecular Orbital (FMO) theory is also used to explain the observed reactivity and regioselectivity based on the interaction between the HOMO of the nucleophile and the LUMO of the electrophile. researchgate.net

Furthermore, computational studies have explored the Diels-Alder reactivity of related 4H-pyrazoles. DFT calculations have been used to assess how substituents, such as fluoro and methyl groups, influence the reactivity of the pyrazole scaffold. These calculations can quantify concepts like hyperconjugative antiaromaticity, which can destabilize the ground state of the molecule and thereby enhance its reactivity in cycloaddition reactions. mdpi.com

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, capturing its motion and interactions over time. While specific MD simulation studies on this compound are not widely available, the application of this technique to analogous pyrazole-containing systems demonstrates its utility. MD simulations are instrumental in understanding how these molecules interact with their environment, such as a solvent or a biological receptor. nih.gov

In the context of drug design, MD simulations are often performed following molecular docking studies to validate the stability of a ligand-receptor complex. For novel pyrazole-carboxamides designed as enzyme inhibitors, 50-nanosecond MD simulations have been used to analyze the stability of the docked poses. nih.gov These simulations reveal that potent inhibitors can form stable complexes within the binding sites of their target proteins, with only minor conformational changes and fluctuations over the simulation period. nih.govnih.gov

MD simulations provide detailed information on:

Intramolecular Interactions: The flexibility of the molecule, including the rotation of substituents and conformational changes of the pyrazole ring.

Intermolecular Interactions: The formation and dynamics of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the pyrazole derivative and its binding partner. This is crucial for understanding the basis of molecular recognition. researchgate.net

By analyzing the trajectory of the simulation, researchers can calculate root-mean-square deviation (RMSD) to assess the stability of the complex and identify key amino acid residues that are critical for binding. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies to Design Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org For pyrazole derivatives, QSAR is a valuable tool for exploring the design space and predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Various QSAR methodologies have been applied to pyrazole derivatives. Two-dimensional (2D-QSAR) models have been developed for 1H-pyrazole-1-carbothioamide derivatives to understand their activity as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. These models correlate biological activity with molecular descriptors derived from the chemical structure. nih.gov

More advanced techniques like five-dimensional QSAR (5D-QSAR) have also been employed for 1H-pyrazole derivatives. 5D-QSAR considers an ensemble of different induced-fit models, providing a more dynamic and realistic representation of the ligand-receptor interaction. Such models have shown that hydrogen bond acceptor, hydrophobic, and salt bridge fields contribute significantly to the inhibitory activity of these compounds against targets like EGFR. nih.gov These statistically validated models can be used to screen virtual libraries of compounds and identify new derivatives with potentially high potency. nih.gov

The general workflow of a QSAR study involves:

Data Set Preparation: Assembling a series of pyrazole analogues with experimentally measured biological activities.

Descriptor Calculation: Computing a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule.

Model Generation: Using statistical methods to build a regression model linking the descriptors to the activity.

Validation: Rigorously validating the model's predictive power using internal and external test sets. nih.gov

Table 2: Key Descriptors in QSAR Models for Pyrazole Derivatives

| Descriptor Type | Example | Relevance to Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences electrostatic interactions |

| Steric | Molecular Volume | Defines shape and fit into binding pockets |

| Hydrophobic | LogP | Governs transport and hydrophobic interactions |

| Topological | Adjacency Matrix Descriptors | Encodes molecular connectivity and branching |

Note: This table provides examples of descriptor types commonly used in QSAR studies.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Techniques

Computational chemistry allows for the prediction of various spectroscopic signatures, which can be correlated with experimental data to confirm the structure of synthesized compounds like this compound. DFT calculations are commonly used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra.

For related halogenated 1H-pyrazoles, DFT calculations have been successfully used to compute theoretical IR and 1H NMR spectroscopic data. semanticscholar.org The calculated vibrational frequencies (IR) and chemical shifts (NMR) often show strong agreement with experimental spectra, aiding in the correct assignment of signals. For instance, calculated IR frequencies for the N-H bond stretches in 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline were found to be consistent with the experimental data. mdpi.com

The prediction of 1H and 13C NMR spectra is particularly important for structural elucidation of novel pyrazoles. researchgate.net While traditional DFT methods are effective, newer approaches using machine learning (ML) are emerging for even more accurate predictions. Deep learning algorithms trained on large experimental datasets can predict 1H chemical shifts with very high accuracy (mean absolute error <0.10 ppm). nih.govnih.gov Although not yet specifically applied to this compound in published literature, these advanced methods represent the future of spectroscopic prediction and structural verification. nih.govnih.gov

Comparing theoretical and experimental data helps to:

Confirm the identity and purity of a synthesized compound.

Assign specific signals in complex spectra to particular atoms or functional groups.

Understand how electronic structure influences spectroscopic properties. semanticscholar.org

Advanced Spectroscopic and X Ray Crystallographic Methodologies for Structural Elucidation

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of 4-(Difluoromethyl)-1-methyl-1H-pyrazole. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a detailed map of the molecule's framework can be constructed. rsc.org

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include a singlet for the N-methyl (N-CH₃) protons, distinct signals for the two aromatic protons on the pyrazole (B372694) ring (at the C3 and C5 positions), and a characteristic triplet for the proton of the difluoromethyl (-CHF₂) group due to coupling with the two adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The spectrum is expected to show signals for the N-methyl carbon, the three carbon atoms of the pyrazole ring, and a triplet for the difluoromethyl carbon, resulting from ¹J-coupling with the fluorine atoms. rsc.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. amazonaws.com It is expected to show a doublet for the two equivalent fluorine atoms of the -CHF₂ group, arising from coupling to the single proton in that group. semanticscholar.org The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, confirming the presence and nature of the fluoro-substituent. semanticscholar.orgthieme-connect.de

The integration of these NMR techniques allows for the complete assignment of all proton and carbon signals, confirming the substitution pattern on the pyrazole ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.5-8.0 | Singlet | - | C3-H |

| ¹H | ~7.5-8.0 | Singlet | - | C5-H |

| ¹H | ~6.5-7.0 | Triplet | ²JHF ≈ 50-60 | CHF₂ |

| ¹H | ~3.8-4.0 | Singlet | - | N-CH₃ |

| ¹³C | ~135-145 | Singlet | - | C3 |

| ¹³C | ~110-120 | Triplet | ²JCF ≈ 20-30 | C4 |

| ¹³C | ~125-135 | Singlet | - | C5 |

| ¹³C | ~110-115 | Triplet | ¹JCF ≈ 230-240 | CHF₂ |

| ¹³C | ~35-40 | Singlet | - | N-CH₃ |

| ¹⁹F | ~ -110 to -120 | Doublet | ²JHF ≈ 50-60 | CHF₂ |

Note: Predicted values are based on typical ranges for similar pyrazole derivatives and fluorine-containing compounds.

Utilisation of High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis in Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and for monitoring reaction progress by identifying intermediates and products. HRMS provides a highly accurate mass measurement, allowing for the calculation of the molecular formula. mit.edu

For this compound (C₅H₆F₂N₂), the expected exact mass can be calculated and compared to the experimental value, typically within a few parts per million (ppm), to confirm the elemental composition.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Key fragmentation pathways for this pyrazole would likely involve the loss of the methyl group, cleavage of the difluoromethyl group, and fragmentation of the pyrazole ring itself. This data helps to piece together the molecular structure and corroborate the assignments made by NMR.

Table 2: Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₅H₇F₂N₂⁺ | 133.0571 |

| [M+Na]⁺ | C₅H₆F₂N₂Na⁺ | 155.0390 |

| [M-CH₃]⁺ | C₄H₃F₂N₂⁺ | 117.0258 |

Note: m/z values are for the most abundant isotopes.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov While the crystal structure for this compound itself is not publicly available, data from the closely related derivative, 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate (B1144303), offers significant insight into the core pyrazole structure. researchgate.netresearchgate.net

Studies on this derivative show that the 1-methyl-4-(difluoromethyl)pyrazole ring is essentially planar. researchgate.netsci-hub.st The bond lengths and angles within the pyrazole ring are consistent with those of other pyrazole structures, confirming its aromatic character. rsc.orgnih.gov X-ray analysis provides precise measurements of bond lengths (e.g., C-C, C-N, N-N, C-F) and bond angles, which are invaluable for understanding the molecule's geometry and steric properties. spast.orgnih.gov

Table 3: Representative Crystallographic Data for a 4-(Difluoromethyl)-1-methyl-pyrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2282(16) |

| b (Å) | 7.1146(13) |

| c (Å) | 21.567(4) |

| β (°) | 100.016(3) |

| V (ų) | 1243.3(4) |

| Z | 4 |

Data obtained from the structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate. researchgate.netresearchgate.net

Infrared and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. documentsdelivered.com

For this compound, the IR and Raman spectra would display characteristic bands confirming its structure. Key expected vibrations include:

C-H stretching: Aromatic C-H stretches from the pyrazole ring and aliphatic C-H stretches from the methyl and difluoromethyl groups.

C=C and C=N stretching: Vibrations within the pyrazole ring, indicative of its aromatic system. researchgate.net

C-F stretching: Strong absorption bands in the IR spectrum, typically in the 1100-1000 cm⁻¹ region, which are characteristic of carbon-fluorine bonds.

CH₃ bending: Characteristic bending (scissoring, rocking) vibrations for the methyl group.

Comparing the experimental spectra with theoretical calculations can aid in the precise assignment of these vibrational modes. researchgate.netjocpr.com

Table 4: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3150 | C-H stretch | Pyrazole Ring |

| 2950-3000 | C-H stretch | N-CH₃ |

| 1500-1600 | C=N, C=C stretch | Pyrazole Ring |

| 1400-1450 | C-H bend | N-CH₃ |

| 1100-1300 | C-F stretch | CHF₂ |

Note: These are approximate ranges and can vary based on the specific molecular environment.

Integration of Multiple Spectroscopic Data for Comprehensive Structural Confirmation

While each spectroscopic technique provides valuable data, the unambiguous structural confirmation of this compound is achieved through the integration of all analytical results.

HRMS first establishes the correct molecular formula.

NMR spectroscopy then provides the carbon-hydrogen framework, revealing the connectivity of the atoms, the substitution pattern on the pyrazole ring, and confirming the presence of the methyl and difluoromethyl groups.

IR and Raman spectroscopy corroborate the NMR findings by independently confirming the presence of key functional groups, such as the pyrazole ring, C-F bonds, and C-H bonds. mdpi.com

Finally, X-ray crystallography , when a suitable crystal is obtained, offers the ultimate proof of structure by detailing the precise spatial arrangement of all atoms in the solid state, confirming the planarity of the ring and the geometry of the substituents.

Together, these advanced methodologies leave no ambiguity in the structural elucidation of this compound, providing a complete and detailed molecular picture essential for further research and development.

The Role of 4 Difluoromethyl 1 Methyl 1h Pyrazole As a Versatile Chemical Building Block and Ligand

Precursor in the Synthesis of Advanced Organic Intermediates

The 4-(difluoromethyl)-1-methyl-1H-pyrazole scaffold serves as a foundational component in the synthesis of more elaborate molecules, particularly those with applications in agrochemistry and medicinal chemistry. A key synthetic transformation involves the functionalization at the 3-position of the pyrazole (B372694) ring, which allows for the coupling of this core unit with other cyclic systems.

A prominent example is its use as a precursor for pyrazole-carboxamide derivatives. The synthesis of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate (B1144303) demonstrates this utility. researchgate.netresearchgate.net In this process, a derivative, this compound-3-carbonyl chloride, is reacted with 3-aminopyridine (B143674) in the presence of triethylamine (B128534) and dichloromethane. researchgate.net This reaction forms a stable amide bond, effectively linking the pyrazole building block to a pyridine (B92270) ring, resulting in a more complex and functionalized intermediate. researchgate.net The successful synthesis and isolation of this product underscore the role of the this compound moiety as a robust and reliable precursor for constructing advanced molecular architectures. researchgate.netresearchgate.net Such pyrazole carboxamides are a class of compounds actively investigated for their biological activities. researchgate.net

Design and Application as a Ligand in Coordination Chemistry and Catalysis

The introduction of a difluoromethyl group at the 4-position can influence the electronic properties of the pyrazole ring, potentially modifying the binding affinity and stability of the resulting metal complexes. While the broader class of pyrazole-containing molecules, such as tris(pyrazolyl)methane (Tpm) ligands, has been extensively used in catalysis and biomedical chemistry, specific documented applications of this compound as a ligand in catalysis are not prominent in the available research. mdpi.com However, its structural analogy to other effective pyrazole ligands suggests its potential for forming stable coordination complexes that could find use in various catalytic transformations.

Incorporation into Complex Polycyclic and Heterocyclic Systems

The utility of this compound as a building block is clearly demonstrated by its incorporation into larger, multi-ring systems. The synthesis of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate serves as a direct example of creating a complex bi-heterocyclic system. researchgate.netresearchgate.net

The resulting molecule features a pyrazole ring and a pyridine ring linked by an amide bridge. The dihedral angle between the pyridine and pyrazole rings is 32.18(6)°. researchgate.net X-ray diffraction studies of this compound reveal that its crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N–H⋯O and O–H⋯N hydrogen bonds connect adjacent molecules to form a one-dimensional chain. These chains are further linked by intermolecular O–H⋯O hydrogen bonds, creating a two-dimensional network structure. researchgate.net This ability to form well-defined supramolecular assemblies is a key feature of the complex systems derived from this pyrazole building block.

The crystallographic data for this complex heterocyclic system provides precise details of its solid-state structure.

Table 1: Crystallographic Data for 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂F₂N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2282(16) |

| b (Å) | 7.1146(13) |

| c (Å) | 21.567(4) |

| β (°) | 100.016(3) |

| Volume (ų) | 1243.3(4) |

| Z | 4 |

| Temperature (K) | 296(2) |

Applications in Materials Science Research

Fluorinated organic compounds are of growing interest in materials science for applications in areas such as organic electronics and photoluminescent materials. The introduction of fluorine can enhance properties like thermal stability, electron affinity, and intermolecular interactions. Other pyrazole-based derivatives, such as those incorporated into coordination polymers, have been shown to exhibit photoluminescence. mdpi.com However, based on available research, there are no specific, documented applications of this compound or its direct derivatives in the field of materials science. Its combination of a heterocyclic core and a difluoromethyl group suggests a potential for creating novel materials, but this remains an area for future exploration.

Mechanistic Elucidation of Molecular Interactions of 4 Difluoromethyl 1 Methyl 1h Pyrazole Derivatives

Investigation of Binding Mechanisms with Biomacromolecules (e.g., Enzymes, Receptors) at the Atomic Level

The interaction between small molecules, such as 4-(difluoromethyl)-1-methyl-1H-pyrazole derivatives, and their biological targets is a dynamic process governed by a complex interplay of forces. Techniques like molecular docking simulations are employed to investigate these binding mechanisms at an atomic resolution. researchgate.net These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interaction. researchgate.netoncotarget.com

For instance, molecular docking studies on a series of 4-difluoromethyl pyrazole (B372694) derivatives with the cyclooxygenase-2 (COX-2) enzyme have been used to assess potential binding mechanisms and strengths within the receptor's active site. researchgate.net By simulating the interactions, researchers can elucidate the key characteristics that determine binding capacity. researchgate.net Similarly, studies on pyrazole-based inhibitors targeting the co-activator-associated arginine methyltransferase 1 (CARM1) revealed that the inhibitors bind within the arginine-binding cavity, at the interface between the N- and C-terminal domains. nih.gov Isothermal titration calorimetry (ITC) further demonstrated that this binding is dependent on the presence of the cofactor S-adenosyl-L-homocysteine (SAH), highlighting the cooperative nature of the binding mechanism. nih.gov

These atomic-level investigations are fundamental to understanding how these derivatives recognize and bind to their specific biomacromolecular partners, paving the way for the design of molecules with enhanced binding characteristics. researchgate.net

Detailed Analysis of Enzyme Inhibition Mechanisms (e.g., Succinate (B1194679) Dehydrogenase) through In Vitro Biochemical Assays

A significant class of fungicides is derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and their primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain. wikipedia.orgresearchgate.netnih.gov SDH is a crucial enzyme in both the Krebs cycle and the electron transport chain, responsible for oxidizing succinate to fumarate. nih.gov By inhibiting SDH, these compounds effectively block cellular respiration in pathogenic fungi, leading to mycelial growth inhibition. nih.govresearchgate.net

In vitro biochemical assays are essential for quantifying the inhibitory potency of these compounds. For example, the inhibitory activity of N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) against SDH was found to be 45-fold higher than that of the established fungicide bixafen. nih.gov Such assays allow for the determination of key inhibitory parameters like the IC₅₀ value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. The IC₅₀ value for SCU2028 against Rhizoctonia solani was determined to be 7.48 mg L⁻¹. nih.gov

In another example, difluoromethyl-1,3,4-oxadiazole derivatives have been identified as slow-binding, mechanism-based inhibitors of histone deacetylase 6 (HDAC6). nih.govnih.gov Kinetic studies show these compounds undergo an enzyme-catalyzed ring-opening reaction, forming a tight and long-lived complex with the enzyme, leading to essentially irreversible inhibition. nih.govnih.govchemrxiv.org These detailed biochemical analyses provide a quantitative measure of enzyme inhibition and offer deep insights into the specific molecular steps involved in the inhibitory process.

Structural Basis of Ligand-Target Interactions: Hydrogen Bonding, Hydrophobic, and Electrostatic Contributions

The stability of a ligand-receptor complex is determined by the sum of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. X-ray crystallography and molecular docking are powerful tools used to visualize and analyze these interactions in three-dimensional space. researchgate.netnih.gov

Molecular docking studies of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides with SDH have provided detailed insights into their binding mode. researchgate.netnih.gov For example, the high antifungal activity of N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) is attributed to specific interactions within the SDH active site. The carbonyl oxygen atom of the amide linker is predicted to form crucial hydrogen bonds with the hydroxyl groups of tyrosine (TYR58) and tryptophan (TRP173) residues of the enzyme. researchgate.netnih.gov

Similarly, the strong binding affinity of certain 4-difluoromethyl pyrazole derivatives to the COX-2 enzyme is attributed to the formation of multiple hydrogen bonds and several hydrophobic interactions with essential amino acid residues in the active site. researchgate.net Aromatic residues within the binding pocket can also engage in hydrophobic and π-π stacking interactions with the ligand. researchgate.net The analysis of crystal structures of CARM1 in complex with pyrazole inhibitors shows that the inhibitors occupy the arginine-binding cavity, making key contacts that contribute to their potency. nih.gov Understanding these specific structural contributions is critical for optimizing ligand design to enhance binding affinity and selectivity.

| Compound | Target Protein | Interacting Residues | Key Interactions |

| Compound 9m | Succinate Dehydrogenase (SDH) | TYR58, TRP173 | Hydrogen bonding |

| Derivative 3a | Cyclooxygenase-2 (COX-2) | Not specified | Three hydrogen bonds, hydrophobic interactions |

| Derivative 3f | Cyclooxygenase-2 (COX-2) | Not specified | Three hydrogen bonds, hydrophobic interactions |

| Derivative 3g | Cyclooxygenase-2 (COX-2) | Amino acids at positions 106, 338, 509, 516 | Hydrophobic and π-π stacking interactions |

Methodologies for Target Identification via Chemical Interaction Studies

Identifying the specific biomolecular targets of a compound is a cornerstone of drug discovery and chemical biology. A common approach begins with phenotypic screening, where compounds are tested for their effect on cellular or organismal behavior. acs.org Once an active compound is identified, various strategies can be employed for target deconvolution.

Structure-based systems biology approaches leverage the principle that unrelated proteins may have similar ligand-binding sites. nih.gov By comparing the binding site of a known target with other proteins across the proteome, it's possible to predict potential off-targets. nih.gov This is crucial as the cross-reactivity of ligands with unintended proteins can lead to side effects or opportunities for drug repositioning. nih.gov

Chemical proteomics and affinity-based methods are also powerful tools. These techniques often involve modifying the small molecule to create a probe that can be used to "fish out" its binding partners from a complex biological sample. Subsequent analysis, typically using mass spectrometry, identifies the captured proteins. For pyrazole derivatives, which have been shown to inhibit various enzymes like kinases and methyltransferases, kinase activity assays and binding assays against panels of purified proteins can be used to identify or confirm targets. nih.govnih.gov For example, pyrazolo[3,4-b]pyridine derivatives were evaluated against a panel of 31 kinases to determine their inhibitory activities and selectivity. nih.gov

Correlation of Structural Modifications with Mechanistic Interaction Changes (SAR from a Chemical Perspective)

Structure-Activity Relationship (SAR) studies explore how systematic changes in a molecule's chemical structure affect its biological activity. This provides a chemical perspective on how structural modifications alter mechanistic interactions with the target. For 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide fungicides, SAR studies have been crucial in optimizing their antifungal potency. researchgate.netnih.gov

The core structure consists of the 3-(difluoromethyl)-1-methyl-1H-pyrazole head, a flexible amide bridge, and a variable amine moiety (a substituted phenyl or heterocyclic ring). researchgate.net SAR studies have shown that the nature of the substituent on the amine moiety significantly influences activity. For instance, introducing different groups on the phenyl ring of the amine part can modulate the electronic and steric properties of the molecule, thereby affecting its fit and interaction with the SDH binding pocket. nih.gov

To quantify these relationships, three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Topomer Comparative Molecular Field Analysis (Topomer CoMFA), have been developed. researchgate.netnih.gov These models generate contour maps that indicate where steric bulk or specific electrostatic properties (positive or negative charge) on the molecule are favorable or unfavorable for activity. For a series of pyrazole carboxamides, Topomer CoMFA revealed that steric hindrance around the amine moiety could decrease antifungal activity, while specific electrostatic fields were beneficial. researchgate.net This detailed correlation between chemical structure and mechanistic interaction is invaluable for guiding the synthesis of next-generation derivatives with improved efficacy. researchgate.netnih.gov

Modern Analytical Methodologies for the Characterization and Quantification of 4 Difluoromethyl 1 Methyl 1h Pyrazole in Research Contexts

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the qualitative and quantitative analysis of 4-(difluoromethyl)-1-methyl-1H-pyrazole. They are instrumental in determining the purity of the synthesized compound and for real-time monitoring of the reaction progress.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The purity of the compound can be determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. During synthesis, HPLC can be used to monitor the depletion of reactants and the formation of the product, allowing for reaction optimization.

Gas Chromatography (GC) is highly suitable for the analysis of volatile compounds like this compound. A capillary column with a moderately polar stationary phase is often used for separation. Due to the presence of nitrogen atoms in the pyrazole (B372694) ring, a Nitrogen-Phosphorus Detector (NPD) can provide selective and sensitive detection. Alternatively, a Flame Ionization Detector (FID) offers a more universal response. GC is effective for rapid purity checks and for monitoring the presence of volatile intermediates or byproducts in the reaction mixture.

Table 1: Illustrative Chromatographic Conditions for Purity Analysis

| Parameter | HPLC Method | GC Method |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis Diode Array (DAD) at ~210 nm | Flame Ionization (FID) or Nitrogen-Phosphorus (NPD) |

| Injection Volume/Mode | 10 µL | 1 µL (Split mode) |

| Oven Temperature | Isothermal at 30°C or gradient | Temperature programmed (e.g., 80°C to 250°C) |

| Primary Use | Purity assessment, reaction monitoring | Purity assessment, volatile impurity analysis |

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis and Impurity Profiling

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for analyzing complex mixtures and characterizing unknown impurities. nih.govdigitellinc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying byproducts and degradation products. nih.gov The separation is achieved via HPLC, after which the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for pyrazole derivatives, often operating in positive ion mode to generate the protonated molecule [M+H]⁺. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that is crucial for the definitive identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile and semi-volatile impurities. After separation on the GC column, compounds are typically ionized by electron ionization (EI), which generates a characteristic fragmentation pattern that can be compared against spectral libraries for identification. acs.org In the synthesis of the related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), the formation of isomers is a known issue. researchgate.net Similar isomeric impurities could arise during the synthesis of this compound, and GC-MS is an excellent technique for their separation and identification.

Impurity profiling is critical for ensuring the quality and consistency of the final product. Potential impurities could include starting materials, reagents, intermediates from incomplete reactions, and isomers.

Table 2: Potential Impurities and Their Analysis by Hyphenated Techniques

| Potential Impurity | Origin | Recommended Technique |

| Isomeric Pyrazoles | Cyclization reaction side product | GC-MS, LC-MS/MS |

| Unreacted Precursors | Incomplete reaction | LC-MS, GC-MS |

| Over-methylated products | Side reaction | LC-MS/MS |

| Degradation Products | Instability under reaction/storage | LC-MS/MS |

Electrochemical Methods for Redox Characterization and Reaction Pathway Analysis

Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. The pyrazole ring system can undergo oxidation or reduction under specific potential conditions. researchgate.net These studies provide insights into the electronic structure of the molecule and can help in understanding its reactivity and potential degradation pathways involving electron transfer.

A typical CV experiment involves a three-electrode system (working, reference, and counter electrodes) in a suitable solvent containing a supporting electrolyte. By scanning the potential, one can observe the potentials at which the compound is oxidized or reduced. The difluoromethyl group, being electron-withdrawing, is expected to influence the redox potentials of the pyrazole ring compared to its non-fluorinated analogue. While specific redox data for this compound is not widely published, studies on related pyrazole derivatives show that they are electrochemically active. nih.govrsc.org The data obtained can be used to predict the compound's behavior in different chemical environments and to develop electrochemical synthetic routes.

Advanced Titrimetric and Quantitative Spectroscopic Methods for Concentration Determination

Beyond chromatography, several other methods can be used for the accurate determination of the concentration of this compound in solutions.

Advanced Titrimetric Methods: The pyrazole ring contains a basic, pyridine-like nitrogen atom, which can be protonated by an acid. nih.gov This allows for quantification via an acid-base titration in a non-aqueous medium. A solution of the pyrazole compound can be titrated with a standardized strong acid, such as perchloric acid in glacial acetic acid, with the endpoint detected potentiometrically. This method is cost-effective and can be highly accurate for determining the concentration of bulk material.

Quantitative Spectroscopic Methods:

UV-Vis Spectrophotometry: The aromatic pyrazole ring exhibits absorption in the ultraviolet region of the electromagnetic spectrum. researchgate.net A calibration curve can be constructed by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for a simple and rapid quantification of the compound in pure solutions.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR): Given the presence of the difluoromethyl group, ¹⁹F NMR is a particularly powerful and advanced technique for the quantification of this molecule. nih.govdigitellinc.com ¹⁹F NMR offers high sensitivity and a wide chemical shift range, resulting in well-separated signals. researchgate.net By adding a known amount of a stable, fluorinated internal standard to the sample, the concentration of this compound can be determined with high precision and accuracy by comparing the integral of its ¹⁹F signal to that of the standard. This method requires no chromatographic separation and is non-destructive.

Table 3: Summary of Quantitative Methods for Concentration Determination

| Method | Principle | Key Advantages |

| Non-Aqueous Acid-Base Titration | Neutralization of the basic nitrogen atom | High accuracy, cost-effective for bulk analysis |

| UV-Vis Spectrophotometry | UV absorbance by the aromatic ring | Rapid, simple, good for routine analysis |

| Quantitative ¹⁹F NMR (qNMR) | Integration of ¹⁹F signal relative to an internal standard | Highly specific, high precision, no need for identical standard |

Future Research Directions and Emerging Opportunities in the Chemistry of 4 Difluoromethyl 1 Methyl 1h Pyrazole

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient, cost-effective, and environmentally benign synthetic methods is a cornerstone of modern chemical research. For 4-(difluoromethyl)-1-methyl-1H-pyrazole and its derivatives, future efforts will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.

Key areas for future exploration include:

Flow Chemistry: The application of continuous flow technology can offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. Investigating flow-based syntheses could lead to more efficient and safer large-scale production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence represents a significant opportunity for green chemistry. Research into identifying or engineering enzymes for the selective difluoromethylation of a pyrazole (B372694) precursor could lead to highly efficient and environmentally friendly production methods.

Novel Building Blocks: The development of new and efficient difluoromethyl building blocks is crucial. For instance, the use of difluoroacetohydrazonoyl bromides in [3 + 2] cycloaddition reactions has been shown to be an effective protocol for accessing difluoromethyl-substituted pyrazoles and could be further optimized. acs.org Similarly, fluoroalkyl amino reagents (FARs) have proven to be powerful tools for introducing fluorinated groups onto heterocyclic derivatives. nih.gov

A comparison of a conventional route to a related key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), and a potential novel approach highlights the trend towards efficiency and sustainability. thieme.de

| Aspect | Conventional Route (Example for DFPA) | Future Novel/Sustainable Route |

|---|---|---|

| Starting Materials | Often relies on complex, multi-step preparations of precursors. thieme.de | Utilizes readily available or renewable starting materials, potentially incorporating C-H activation. |

| Reagents | May use stoichiometric, hazardous, or expensive fluorinating agents. | Employs catalytic methods, safer reagents (e.g., Selectfluor®), or biocatalysts. mdpi.comresearchgate.net |

| Efficiency | Can involve multiple steps with purification at each stage, leading to lower overall yield. thieme.de | Aims for one-pot or tandem reactions, minimizing steps and waste. nih.gov |

| Sustainability | Generates significant solvent and reagent waste. | Focuses on solvent reduction, use of greener solvents, and atom economy. |

Investigation of Undiscovered Reactivity and Transformation Pathways

A thorough understanding of a molecule's reactivity is essential for unlocking its full synthetic potential. While the core structure of this compound is known, a systematic exploration of its reactivity profile remains a fertile area for research.

Future investigations should focus on:

Reactivity of the Difluoromethyl Group: The CHF2 group can serve as a synthetic handle for further transformations. Research into C-F bond activation could open pathways to new derivatives where one or both fluorine atoms are replaced, leading to novel chemical entities. This group's ability to act as a hydrogen bond donor also influences its interactions and reactivity. researchgate.net